molecular formula C7H6BrN3 B1381939 3-Bromo-2-methylimidazo[1,2-b]pyridazine CAS No. 1368313-23-8

3-Bromo-2-methylimidazo[1,2-b]pyridazine

Cat. No. B1381939
M. Wt: 212.05 g/mol
InChI Key: RKFIFACEFUMUPO-UHFFFAOYSA-N
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Description

3-Bromo-2-methylimidazo[1,2-b]pyridazine is a chemical compound with the molecular formula C7H6BrN3 . It has a molecular weight of 212.05 g/mol .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis of 3-Bromo-2-methylimidazo[1,2-b]pyridazine specifically is not detailed in the available resources.


Molecular Structure Analysis

The InChI code for 3-Bromo-2-methylimidazo[1,2-b]pyridazine is 1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3 . The Canonical SMILES is CC1=C(N2C(=N1)C=CC=N2)Br .


Physical And Chemical Properties Analysis

3-Bromo-2-methylimidazo[1,2-b]pyridazine is a solid at room temperature . It has a molecular weight of 212.05 g/mol . The compound has a XLogP3-AA value of 1.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Application 1: Antituberculosis Agents

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . Compounds of the imidazo[1,2-a]pyridine class, which are structurally similar to 3-Bromo-2-methylimidazo[1,2-b]pyridazine, have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
  • Results or Outcomes : The results indicate that imidazo[1,2-a]pyridine compounds exhibit significant activity against MDR-TB and XDR-TB .

Application 2: Antileishmanial Agents

  • Specific Scientific Field : Medicinal Chemistry
  • Summary of the Application : While not directly related to “3-Bromo-2-methylimidazo[1,2-b]pyridazine”, a structurally similar compound, “6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine”, has been evaluated for its effects on Leishmania donovani promastigotes, L. infantum axenic amastigotes, and Trypanosoma brucei brucei trypomastigotes (BSF) .
  • Results or Outcomes : The results or outcomes were not specified in the source .

Application 3: Chemodivergent Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : While not directly related to “3-Bromo-2-methylimidazo[1,2-b]pyridazine”, a chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines has been reported . This could potentially suggest a method for the synthesis of “3-Bromo-2-methylimidazo[1,2-b]pyridazine”.
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes : The results or outcomes were not specified in the source .

Safety And Hazards

The safety information for 3-Bromo-2-methylimidazo[1,2-b]pyridazine indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The PI3K-Akt-mTOR signaling pathway, which is frequently activated in human malignancies, has been a hot target for anti-tumoral drug discovery . Therefore, compounds like 3-Bromo-2-methylimidazo[1,2-b]pyridazine may have potential applications in this area.

properties

IUPAC Name

3-bromo-2-methylimidazo[1,2-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-5-7(8)11-6(10-5)3-2-4-9-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFIFACEFUMUPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C(=N1)C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylimidazo[1,2-b]pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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